Conjugated vs. Saturated Nitrile: Structural Determinants of Reactivity and Synthetic Utility
Dimethyl 3-(cyanomethylidene)pentanedioate possesses a conjugated cyanomethylidene (C=C-CN) system that functions as a Michael acceptor, enabling 1,4-additions and cycloadditions. Its direct saturated analog, dimethyl 3-(cyanomethyl)pentanedioate (CAS 1709-26-8), lacks this conjugated alkene and therefore cannot participate in these critical bond-forming reactions. The presence of the conjugated π-system is structurally verified by the distinct molecular formula (C9H11NO4 for the target vs. C9H13NO4 for the saturated analog), corresponding to one fewer degree of unsaturation in the reduced compound [1].
| Evidence Dimension | Molecular Formula / Degree of Unsaturation |
|---|---|
| Target Compound Data | C9H11NO4 (Molecular Weight: 197.19 g/mol; Exact Mass: 197.0688 Da) |
| Comparator Or Baseline | Dimethyl 3-(cyanomethyl)pentanedioate: C9H13NO4 (Molecular Weight: 199.20 g/mol) |
| Quantified Difference | Difference of 2 hydrogen atoms (1 degree of unsaturation) between conjugated and saturated forms; Molecular weight difference: -2.01 g/mol |
| Conditions | Structural and molecular formula comparison via PubChem and vendor databases |
Why This Matters
This structural difference dictates the compound's ability to act as a Michael acceptor, a property essential for constructing diverse heterocyclic and carbocyclic frameworks, thereby making the conjugated form the required choice for these synthetic strategies.
- [1] PubChem. (2025). Dimethyl 3-(cyanomethylidene)pentanedioate. Compound Summary. CID 254955. National Center for Biotechnology Information. View Source
